4'-Bromo-2'-chloro-3'-(trifluoromethyl)acetophenone
Description
4'-Bromo-2'-chloro-3'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative with a bromine atom at the 4' position, chlorine at the 2' position, and a trifluoromethyl (-CF₃) group at the 3' position of the aromatic ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance stability and direct regioselectivity in subsequent reactions .
Properties
IUPAC Name |
1-[4-bromo-2-chloro-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)5-2-3-6(10)7(8(5)11)9(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTPIHUWJMOICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Br)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-chloro-3’-(trifluoromethyl)acetophenone typically involves the bromination and chlorination of acetophenone derivatives. One common method includes the use of pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at 90°C using 4-chloroacetophenone as the substrate and acetic acid as the solvent, with a molar ratio of substrate to brominator being 1.0:1.1 .
Industrial Production Methods: Industrial production of this compound may involve similar bromination and chlorination processes, optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-2’-chloro-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of suitable solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce corresponding alcohols or ketones.
Scientific Research Applications
4’-Bromo-2’-chloro-3’-(trifluoromethyl)acetophenone has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-chloro-3’-(trifluoromethyl)acetophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a potent inhibitor of certain enzymes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Structural and Molecular Weight Comparisons
Notes:
Estimated formula based on acetophenone backbone (C₆H₅COCH₃) with substituents.
Calculated from atomic weights: Br (80), Cl (35.5), CF₃ (69), O (16).
Boiling point inferred from analog 4'-Chloro-3'-(trifluoromethyl)acetophenone (236.6°C), with bromine increasing MW and Bp.
Reactivity and Electronic Effects
- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and halogen (Br, Cl) substituents in this compound deactivate the aromatic ring, reducing susceptibility to electrophilic substitution. This contrasts with 2-Bromo-4'-methoxyacetophenone, where the methoxy (-OCH₃) group is electron-donating, enhancing reactivity toward electrophiles .
- Regioselectivity: The -CF₃ group at 3' directs electrophiles to the 5' position (meta to CF₃), while bromine and chlorine influence steric and electronic environments. In contrast, 5’-Bromo-2’-fluoro-3’-(trifluoromethyl)acetophenone shows altered regioselectivity due to fluorine’s higher electronegativity.
Physical Properties and Stability
- Melting/Boiling Points: Halogenation increases molecular weight and intermolecular forces, leading to higher melting/boiling points. For example, 4'-Chloro-3'-(trifluoromethyl)acetophenone melts at 60–63°C , while the target compound likely has a higher mp due to bromine’s bulk.
- Solubility: The -CF₃ group enhances lipid solubility, making the compound suitable for hydrophobic reaction environments. In contrast, 2-Bromo-4'-methoxyacetophenone’s methoxy group improves water solubility .
Biological Activity
4'-Bromo-2'-chloro-3'-(trifluoromethyl)acetophenone is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique chemical structure, characterized by the presence of halogen atoms and a trifluoromethyl group, suggests potential biological activities that merit investigation.
The molecular formula of this compound is , with a molecular weight of approximately 303.5 g/mol. The compound features a ketone functional group, which is often associated with various biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated acetophenones can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Antiviral Activity
Recent investigations into related compounds have suggested potential antiviral properties. A study highlighted the efficacy of trifluoromethyl-containing acetophenones in inhibiting viral replication, specifically targeting proteins involved in the viral life cycle . This opens avenues for further exploration of this compound as a candidate for antiviral drug development.
Cytotoxic Effects
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain types of cancer cells, although further studies are required to elucidate the underlying mechanisms . The presence of electron-withdrawing groups like trifluoromethyl may enhance its reactivity towards cellular targets.
Study on Antimicrobial Activity
A comparative study analyzed the antimicrobial effects of various acetophenone derivatives, including this compound. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential use as an antimicrobial agent .
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Ampicillin | 16 |
| Ciprofloxacin | 8 |
Study on Cytotoxicity
In a study assessing cytotoxic effects against human cancer cell lines, this compound showed promising results:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These findings indicate that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes or viral replication.
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress, leading to cellular damage and apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
